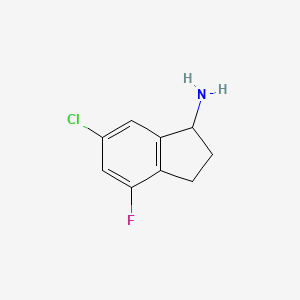
N-(Quinazolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Quinazolin-6-il)acetamida es un compuesto que pertenece a la familia de las quinazolinas, conocida por sus diversas actividades biológicas. Los derivados de quinazolina han sido ampliamente estudiados debido a sus potenciales aplicaciones terapéuticas, incluyendo propiedades anticancerígenas, antibacterianas, antifúngicas y antiinflamatorias .
Métodos De Preparación
La síntesis de N-(Quinazolin-6-il)acetamida típicamente implica la reacción de derivados de quinazolina con anhídrido acético o cloruro de acetilo bajo condiciones específicas. Un método común incluye el tratamiento de quinazolina con anhídrido acético en presencia de un catalizador como la piridina, lo que resulta en la formación de N-(Quinazolin-6-il)acetamida . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero optimizadas para la producción a gran escala, asegurando mayores rendimientos y pureza.
Análisis De Reacciones Químicas
N-(Quinazolin-6-il)acetamida sufre diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados de N-óxido de quinazolina.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la formación de derivados de quinazolina reducidos.
Aplicaciones Científicas De Investigación
N-(Quinazolin-6-il)acetamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de derivados de quinazolina más complejos, que se estudian por sus diversas propiedades químicas.
Biología: El compuesto se utiliza en estudios biológicos para investigar sus efectos en diversas vías biológicas y su potencial como agente terapéutico.
Medicina: Debido a sus potenciales propiedades anticancerígenas y antibacterianas, N-(Quinazolin-6-il)acetamida se está explorando para el desarrollo de fármacos y aplicaciones terapéuticas.
Mecanismo De Acción
El mecanismo de acción de N-(Quinazolin-6-il)acetamida involucra su interacción con dianas moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores involucrados en la proliferación de células cancerosas, lo que lleva al arresto del ciclo celular y la apoptosis. Las dianas moleculares y las vías exactas pueden variar dependiendo del contexto biológico específico y el tipo de células u organismos que se están estudiando .
Comparación Con Compuestos Similares
N-(Quinazolin-6-il)acetamida se puede comparar con otros derivados de quinazolina como:
Erlotinib: Un fármaco anticancerígeno conocido que se dirige al receptor del factor de crecimiento epidérmico (EGFR).
Gefitinib: Otro agente anticancerígeno que también se dirige a EGFR.
Prazosina: Se utiliza para tratar la hipertensión y la hiperplasia prostática benigna bloqueando los receptores adrenérgicos alfa-1.
Lo que distingue a N-(Quinazolin-6-il)acetamida es su estructura única, que permite interacciones específicas con diferentes dianas moleculares, lo que podría conducir a nuevas aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C10H9N3O |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
N-quinazolin-6-ylacetamide |
InChI |
InChI=1S/C10H9N3O/c1-7(14)13-9-2-3-10-8(4-9)5-11-6-12-10/h2-6H,1H3,(H,13,14) |
Clave InChI |
XYMNASZGRROPJS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=CN=CN=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B11908676.png)









